2-(cyclohexylsulfanyl)-N-[3-methyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]acetamide
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Overview
Description
2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique chemical structure, which includes a cyclohexylsulfanyl group and a pyrazolylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrazole ring, introduction of the cyclohexylsulfanyl group, and subsequent acylation to form the final acetamide structure. Common reagents used in these reactions include cyclohexylthiol, methylphenylhydrazine, and acetic anhydride. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The cyclohexylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, thereby influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic acid: Known for its xanthine oxidase inhibitory activity.
1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid: A selective nonpeptide neurotensin receptor type 2 compound.
Uniqueness
2-(cyclohexylsulfanyl)-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H25N3OS |
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Molecular Weight |
343.5 g/mol |
IUPAC Name |
2-cyclohexylsulfanyl-N-[5-methyl-2-(4-methylphenyl)pyrazol-3-yl]acetamide |
InChI |
InChI=1S/C19H25N3OS/c1-14-8-10-16(11-9-14)22-18(12-15(2)21-22)20-19(23)13-24-17-6-4-3-5-7-17/h8-12,17H,3-7,13H2,1-2H3,(H,20,23) |
InChI Key |
GNJPQJVZNOLSGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=CC(=N2)C)NC(=O)CSC3CCCCC3 |
Origin of Product |
United States |
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